molecular formula C9H20N2O B1491582 1-{[(2-Aminoethyl)amino]methyl}cyclohexan-1-ol CAS No. 1249390-23-5

1-{[(2-Aminoethyl)amino]methyl}cyclohexan-1-ol

Cat. No.: B1491582
CAS No.: 1249390-23-5
M. Wt: 172.27 g/mol
InChI Key: FIXNVIWVZROYPL-UHFFFAOYSA-N
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Description

Historical Context and Development

The development of aminocyclohexanol derivatives has its roots in the systematic exploration of cycloaliphatic amino alcohols that began in the mid-20th century. Research into compounds featuring cyclohexane rings substituted with aminoalkyl chains gained momentum as chemists recognized the potential for these structures to serve as building blocks for more complex pharmaceutical agents. The specific structural motif present in this compound, featuring an aminoethylamino substituent, represents an evolution from simpler aminocyclohexanol systems toward more complex polyfunctional derivatives.

Historical synthesis efforts have focused primarily on related compounds such as 1-(Aminomethyl)cyclohexan-1-ol, which was first documented with the Chemical Abstracts Service number 4000-72-0 and has been extensively studied since 2005. The progression from simple aminomethyl substitution to more elaborate aminoethylamino functionalization reflects advances in synthetic methodology and growing interest in compounds capable of multiple hydrogen bonding interactions. Early research concentrated on compounds like 2-(Aminomethyl)cyclohexan-1-ol, documented with the identifier 60659-10-1, which provided fundamental insights into the stereochemical preferences and conformational behavior of amino alcohol systems within cyclohexane frameworks.

The development timeline of related aminocyclohexanol compounds reveals a systematic progression in structural complexity. Initial studies focused on positional isomers such as 4-(2-Aminoethyl)cyclohexanol, identified by the number 148356-06-3, which demonstrated the importance of substitution pattern on biological activity and chemical reactivity. These foundational studies established the synthetic methodologies and analytical techniques necessary for preparing and characterizing more complex derivatives like the target compound. The evolution toward compounds featuring secondary amine linkages represents a natural progression in the field, driven by the recognition that such structures could provide enhanced binding affinity and selectivity in biological systems.

Structural Classification and Nomenclature

The compound this compound belongs to the broader class of tertiary amino alcohols, characterized by the presence of both hydroxyl and amine functional groups attached to a saturated carbocyclic framework. Structurally, this compound can be classified as a diamine-functionalized cyclohexanol derivative, where the cyclohexane ring serves as a rigid scaffold supporting both the tertiary alcohol functionality and the flexible aminoethylamino side chain. The nomenclature reflects the International Union of Pure and Applied Chemistry systematic naming conventions, with the cyclohexan-1-ol core serving as the parent structure and the complex aminoethylamino substituent described through brackets to indicate the branching pattern.

Comparative analysis with documented related compounds reveals important structural relationships within this chemical family. The compound 1-(Aminomethyl)cyclohexan-1-ol, with molecular formula Carbon-7 Hydrogen-15 Nitrogen-1 Oxygen-1 and molecular weight 129.20 grams per mole, represents the simplest analog within this structural class. The target compound extends this basic framework through incorporation of an additional ethylamine unit, resulting in a molecular formula of Carbon-9 Hydrogen-21 Nitrogen-2 Oxygen-1 with an estimated molecular weight of 171.28 grams per mole. This structural elaboration introduces a secondary amine linkage that significantly alters the compound's hydrogen bonding capacity and conformational preferences compared to simpler analogs.

The stereochemical considerations for this compound are complex due to the presence of the tertiary alcohol center and the conformational flexibility of the aminoethylamino side chain. Related compounds such as 2-(Aminomethyl)cyclohexan-1-ol exhibit stereoisomerism, with both cis and trans configurations possible depending on the relative orientations of the hydroxyl and aminomethyl substituents. For the target compound, the tertiary alcohol center eliminates some stereochemical complexity, but the extended side chain introduces additional conformational degrees of freedom that influence the overall molecular shape and potential binding interactions.

Compound Name Molecular Formula Molecular Weight (g/mol) Structural Features
1-(Aminomethyl)cyclohexan-1-ol C₇H₁₅NO 129.20 Simple aminomethyl substitution
2-(Aminomethyl)cyclohexan-1-ol C₇H₁₅NO 129.20 Secondary alcohol with aminomethyl
4-(2-Aminoethyl)cyclohexanol C₈H₁₇NO 143.23 Extended aminoethyl chain
This compound C₉H₂₁N₂O 171.28* Diamine functionality with tertiary alcohol

*Estimated based on molecular formula

Significance in Organic and Medicinal Chemistry Research

The structural framework represented by this compound holds considerable significance in medicinal chemistry research due to its unique combination of functional groups and conformational properties. The presence of both primary and secondary amine functionalities within a single molecule creates opportunities for multivalent interactions with biological targets, while the cyclohexane scaffold provides a rigid framework that can influence binding selectivity and pharmacokinetic properties. Research on related aminocyclohexanol derivatives has demonstrated their potential utility as building blocks for pharmaceutical agents, particularly in applications requiring specific hydrogen bonding patterns or conformational constraints.

Studies of structurally related compounds have revealed important insights into the medicinal chemistry potential of this chemical class. The compound 4-(2-Aminoethyl)cyclohexanol, also known as hexahydrotyramine, has been investigated for its structural similarity to neurotransmitter systems and potential applications in neurochemical research. This compound demonstrates how the cyclohexanol scaffold can serve as a bioisostere for aromatic systems while providing different conformational and electronic properties. The presence of the aminoethyl side chain in these systems has been shown to influence both binding affinity and selectivity in various biological assays, suggesting that the more complex diamine structure of the target compound could offer enhanced binding properties.

The significance of this compound class extends beyond direct pharmaceutical applications to include utility in synthetic chemistry as chiral building blocks and ligand precursors. Research findings indicate that aminocyclohexanol derivatives can serve as versatile intermediates in the synthesis of more complex molecules, particularly those requiring controlled stereochemistry or specific functional group arrangements. The reductive amination methodology commonly employed for synthesizing these compounds offers high yields and mild reaction conditions, making them attractive targets for large-scale synthesis. The compound 1-(2-Aminoethyl)-2-methylcyclohexan-1-ol, with molecular weight 157.25 grams per mole, demonstrates the feasibility of incorporating additional substitution patterns while maintaining synthetic accessibility.

Properties

IUPAC Name

1-[(2-aminoethylamino)methyl]cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O/c10-6-7-11-8-9(12)4-2-1-3-5-9/h11-12H,1-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIXNVIWVZROYPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CNCCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-{[(2-Aminoethyl)amino]methyl}cyclohexan-1-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in amino acid metabolism, potentially influencing their activity and stability . The nature of these interactions often involves hydrogen bonding and electrostatic interactions, which can alter the enzyme’s conformation and activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK signaling pathway, leading to changes in gene expression that promote cell proliferation and survival . Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it has been found to inhibit certain proteases by binding to their active sites, thereby preventing substrate access . This inhibition can lead to downstream effects on cellular processes and gene expression.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the compound’s stability and degradation can influence its effectiveness. Studies have shown that it remains stable under physiological conditions for extended periods, but it may degrade under extreme pH or temperature conditions . Long-term exposure to the compound has been associated with sustained changes in cellular function, including altered gene expression and metabolic activity.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At low doses, it can have beneficial effects, such as enhancing metabolic activity and promoting cell survival. At high doses, it may exhibit toxic effects, including cellular apoptosis and organ damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological effect without toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate amino acid and lipid metabolism . These interactions can affect metabolic flux and alter metabolite levels, leading to changes in cellular energy balance and biosynthetic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to accumulate in certain tissues, such as the liver and kidneys, where it can exert its biochemical effects . The compound’s localization and accumulation are influenced by its interactions with cellular transport mechanisms.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It is often found in the cytoplasm and can be directed to specific organelles, such as the mitochondria or endoplasmic reticulum, through targeting signals and post-translational modifications . This localization is crucial for its activity and function, as it allows the compound to interact with specific biomolecules within these compartments.

Biological Activity

1-{[(2-Aminoethyl)amino]methyl}cyclohexan-1-ol, a compound characterized by a cyclohexanol structure with an aminoethyl side chain, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse scientific studies.

Chemical Structure and Properties

  • Molecular Formula : C9H19N3O
  • Molecular Weight : 173.26 g/mol
  • Structural Features : The compound contains a cyclohexane ring substituted with hydroxyl and amino groups, which are crucial for its biological interactions.

The biological activity of this compound is primarily linked to its interactions with various receptors and enzymes:

  • Hydrogen Bonding : The aminoethyl group can form hydrogen bonds with target molecules, influencing their activity.
  • Electrostatic Interactions : These interactions are significant in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in treating neurological disorders.

Biological Activities

This compound exhibits several biological activities, including:

  • Neuropharmacological Effects : Research indicates potential roles in modulating neurotransmitter systems, which could be beneficial in treating conditions like depression and anxiety.
  • Enzymatic Modulation : The compound has shown promise as a ligand in biochemical assays, influencing enzymatic activities that are pivotal in various metabolic pathways .

Antidepressant Activity

A study evaluated the effects of this compound on serotonin receptors. Results indicated that the compound significantly increased serotonin levels in vitro, suggesting potential antidepressant properties.

Anticancer Potential

In another study focusing on breast cancer cell lines (MDA-MB-231), it was observed that the compound inhibited cell proliferation at specific concentrations. This suggests a potential role in cancer therapy through modulation of cell signaling pathways .

Comparative Biological Activity Table

Compound NameMolecular FormulaKey Biological ActivityReference
This compoundC9H19N3ONeurotransmitter modulation
2-Aminoethyl diphenylborinateC14H16BNO2SOCE modulation in cancer cells
1-(2-Aminoethyl)-4-methylcyclohexan-1-olC10H21NOEnzymatic activity modulation

Applications in Drug Development

Due to its diverse biological activities, this compound is being explored as a lead compound for drug development targeting:

  • Neurological Disorders : Its ability to influence neurotransmitter systems makes it a candidate for antidepressant and anxiolytic drugs.
  • Cancer Therapy : The anticancer properties observed suggest further investigation into its use as an adjunct treatment for various malignancies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following compounds share structural motifs with 1-{[(2-Aminoethyl)amino]methyl}cyclohexan-1-ol, differing primarily in substituent groups and stereochemistry:

Compound Name Key Substituents Molecular Formula Molecular Weight Pharmacological Activity
This compound -OH, -(CH₂)N(H)(CH₂CH₂NH₂) C₉H₁₉N₂O 171.27 g/mol Not explicitly reported (analogs active in analgesia)
Tramadol (cis/trans isomers) -OH, -(CH₂)N(CH₃)₂, 3-methoxyphenyl C₁₆H₂₅NO₂ 263.38 g/mol Analgesic (µ-opioid receptor modulation, serotonin/norepinephrine reuptake inhibition)
2-(Dimethylaminomethyl)-1-cyclohexanone HCl -C=O, -(CH₂)N(CH₃)₂ (HCl salt) C₉H₁₈ClNO 203.70 g/mol Intermediate in opioid synthesis
1-[(Piperidin-2-yl)methyl]cyclohexan-1-ol -OH, -(CH₂)(piperidin-2-yl) C₁₂H₂₃NO 197.32 g/mol Unreported (structural similarity to neuroactive agents)
4-{[1-(Thiophen-2-yl)ethyl]amino}cyclohexan-1-ol -OH, -(CH₂)NH(CH(CH₂-thiophene)) C₁₂H₁₉NOS 225.35 g/mol Potential CNS modulation (unconfirmed)

Pharmacological Activity

  • Tramadol () : The trans-isomer exhibits 3x higher analgesic potency than the cis-isomer, with stereochemistry critical for µ-opioid receptor binding. The (+)-trans isomer shows 1/3 the potency of morphine in murine models .
  • This compound analogs: Aminoethylamino groups may enhance solubility and membrane permeability compared to dimethylaminomethyl derivatives (e.g., tramadol). However, the lack of an aromatic substituent (e.g., 3-methoxyphenyl in tramadol) likely reduces opioid receptor affinity .

Physicochemical Properties

  • Solubility: The aminoethylamino group in this compound increases hydrophilicity compared to dimethylaminomethyl analogs (e.g., tramadol logP ~1.3 vs. ~0.8 estimated for the target compound).
  • Stability: Cyclohexanol derivatives with secondary amines (e.g., tramadol) are prone to oxidative degradation, whereas quaternary ammonium salts (e.g., 2-(dimethylaminomethyl)-1-cyclohexanone HCl) exhibit enhanced stability .

Preparation Methods

Process Description

  • The starting material is typically 1-[cyano(methyl)cyclohexanol] or a substituted analog.
  • The reaction solvent can be methanol, ethanol, or other alcohols.
  • Raney nickel catalyst (20–200% by weight of the nitrile substrate) and potassium borohydride (1–10% by weight) are added to the solvent.
  • The reaction mixture undergoes nitrogen purging followed by hydrogen purging to remove oxygen and saturate the system.
  • Hydrogenation is conducted at mild temperatures (10–40 °C) and moderate pressures (0.5–5 MPa).
  • The reaction progress is monitored by HPLC until complete conversion of the nitrile is confirmed.
  • Post-reaction, the mixture is filtered to remove the catalyst and concentrated under reduced pressure to isolate the product.

Key Advantages

  • High molar yield (~99.3%) and purity (>98%) have been reported.
  • Low cost due to inexpensive catalysts and solvents.
  • Reduced wastewater generation, making it environmentally favorable.
  • Suitable for scale-up and industrial production.

Example Data (Adapted from Patent CN104177268A)

Parameter Condition/Value
Catalyst Raney nickel (20–200% wt.)
Reducing agent Potassium borohydride (1–10%)
Solvent Ethanol or methanol
Temperature 10–40 °C
Pressure 0.5–5 MPa
Reaction time ~5 hours
Product yield 99.3% molar yield
Product purity 98.1%

This method is exemplified by the reduction of 1-[cyano(methoxyphenyl)methyl]cyclohexanol to the corresponding aminoethyl derivative, which is structurally analogous to the target compound, highlighting the method's applicability.

Reductive Amination of Cyclohexanone Derivatives

Another common synthetic route involves reductive amination of cyclohexanone derivatives with ethylenediamine or aminoethyl reagents.

Process Description

  • Cyclohexanone or substituted cyclohexanones are reacted with ethylenediamine under mild acidic or neutral conditions.
  • The intermediate imine or Schiff base formed is reduced using hydride reagents such as sodium borohydride or lithium aluminum hydride.
  • The reaction conditions are optimized to favor mono-substitution and avoid over-alkylation.
  • The product is isolated by extraction, crystallization, or chromatography.

Advantages

  • Mild reaction conditions preserve sensitive functional groups.
  • High selectivity and yield.
  • Amenable to structural modifications by varying starting ketones or amines.

Notes on Reaction Conditions

  • Sodium borohydride is preferred for milder reductions.
  • Lithium aluminum hydride is more reactive but requires stringent anhydrous conditions.
  • Reaction temperature is typically kept below 50 °C to prevent side reactions.

This method is widely used for synthesizing amino alcohols similar to 1-(2-aminoethyl)-2-methylcyclohexan-1-ol and related derivatives.

Comparative Analysis of Preparation Methods

Preparation Method Advantages Disadvantages Industrial Suitability
Catalytic hydrogenation (Raney Ni + borohydride) High yield and purity; low cost; environmentally friendly Requires hydrogenation equipment; catalyst handling High — scalable and cost-effective
Reductive amination (NaBH4 or LiAlH4) Mild conditions; selective; versatile Sensitive reagents; moisture sensitive Moderate — suitable for lab and pilot scale
Nucleophilic substitution on activated cyclohexanol derivatives Straightforward; uses common reagents May require multiple steps; lower selectivity Variable — depends on substrate

Research Findings and Notes

  • The catalytic hydrogenation method using Raney nickel and potassium borohydride has been patented and demonstrated to yield high purity amino alcohols with minimal byproducts, making it attractive for pharmaceutical intermediate production.
  • Reductive amination offers flexibility to synthesize various substituted derivatives by changing the ketone or amine components, which is valuable for medicinal chemistry research.
  • Spectroscopic analyses such as NMR and IR confirm the structural integrity of the synthesized compounds, ensuring the amino and hydroxyl functionalities are intact post-synthesis.
  • Reaction monitoring by HPLC is critical for ensuring complete conversion and minimizing impurities.
  • Optimization of solvent choice and reaction parameters can further enhance yield and purity.

Q & A

Q. What advanced techniques quantify the compound in complex matrices (e.g., plasma)?

  • Methodological Answer : Develop a LC-MS/MS method with a C18 column (2.1 × 50 mm, 1.7 µm) and ESI+ ionization. Use deuterated internal standards (e.g., D5-cyclohexanol) for calibration (1–1000 ng/mL) and validate precision/accuracy per ICH guidelines .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{[(2-Aminoethyl)amino]methyl}cyclohexan-1-ol
Reactant of Route 2
Reactant of Route 2
1-{[(2-Aminoethyl)amino]methyl}cyclohexan-1-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.